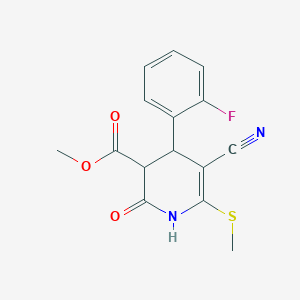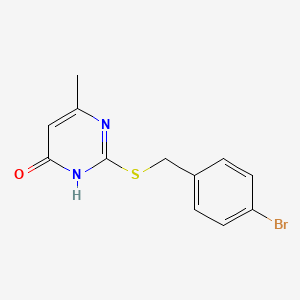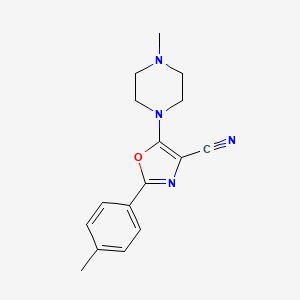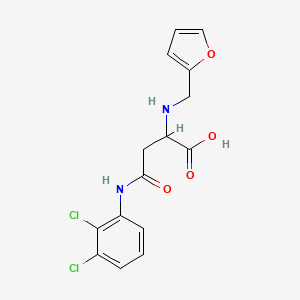
Methyl 5-cyano-4-(2-fluorophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Methyl 5-cyano-4-(2-fluorophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a fused pyridine ring system.
- Its chemical structure consists of a tetrahydropyridine core, a cyano group, a fluorophenyl substituent, and a methylsulfanyl group.
- This compound exhibits interesting pharmacological properties and has applications in various fields.
Vorbereitungsmethoden
Synthetic Routes: One synthetic approach involves the condensation of 2-fluorobenzaldehyde with malononitrile, followed by cyclization with methyl mercaptan and subsequent esterification.
Reaction Conditions: The reaction typically occurs under basic conditions and requires appropriate solvents and catalysts.
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for further investigations.
Analyse Chemischer Reaktionen
Reactivity: Methyl 5-cyano-4-(2-fluorophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate undergoes various reactions
Common Reagents and Conditions: Sodium hydroxide, hydrogen peroxide, and various reducing agents are commonly used.
Major Products: The major products depend on the specific reaction conditions and substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: Notable for its potential as a drug candidate or lead compound.
Industry: Limited industrial applications but may find use in fine chemicals.
Wirkmechanismus
- The exact mechanism remains an active area of research.
Molecular Targets: Likely targets include enzymes or receptors related to the pyridine ring system.
Pathways Involved: May impact metabolic pathways or cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Methyl 5-cyano-4-(2-fluorophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate stands out due to its specific combination of functional groups.
Similar Compounds: Related compounds include other pyridine derivatives, such as nicotinamide and picolinic acid.
Remember that this compound’s properties and applications are continually explored, and further research may reveal additional insights.
Eigenschaften
Molekularformel |
C15H13FN2O3S |
|---|---|
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
methyl 5-cyano-4-(2-fluorophenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C15H13FN2O3S/c1-21-15(20)12-11(8-5-3-4-6-10(8)16)9(7-17)14(22-2)18-13(12)19/h3-6,11-12H,1-2H3,(H,18,19) |
InChI-Schlüssel |
FHUHCQZJHOMTBM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C(C(=C(NC1=O)SC)C#N)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11619066.png)
![5-(4-bromophenyl)-3-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11619078.png)
![(5Z)-3-[3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11619083.png)
![4-[(4-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B11619088.png)

![N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide](/img/structure/B11619098.png)
![4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide](/img/structure/B11619102.png)
![3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11619109.png)
![Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11619112.png)

![N-[2-(4-Methylphenyl)-2-oxo-1-[(4-sulfamoylphenyl)amino]ethyl]thiophene-2-carboxamide](/img/structure/B11619125.png)
![2-ethoxyethyl {[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11619126.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-benzylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619131.png)
